molecular formula C14H20ClNO3 B1389174 1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185295-42-4

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389174
CAS No.: 1185295-42-4
M. Wt: 285.76 g/mol
InChI Key: QFAVIZWLUSMRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxybenzyl chloride with piperidine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways . These interactions are crucial for understanding its potential therapeutic effects and applications in medicine.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with the methoxybenzyl group, providing unique chemical and biological properties .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-13-7-3-2-5-11(13)9-15-8-4-6-12(10-15)14(16)17;/h2-3,5,7,12H,4,6,8-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAVIZWLUSMRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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